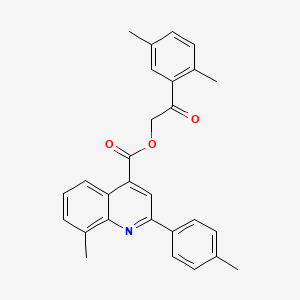
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled form of glutamic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of the carbon backbone. The reaction conditions often involve high-pressure reactors and specific catalysts to ensure the incorporation of the isotopic label.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound requires specialized facilities that can handle the production of isotopically enriched materials. The process involves the use of labeled precursors and careful control of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in studies of reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways and understanding enzyme functions.
Medicine: Used in metabolic studies and diagnostic imaging.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it can be tracked due to its isotopic label. This allows researchers to study the detailed mechanisms of biochemical reactions and pathways. The molecular targets include enzymes and other proteins involved in metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-amino-5-(carbamoylamino)pentanoic acid (Citrulline)
- (2S)-2-amino-4-(methylthio)butanoic acid (Methionine)
- (2S)-2-amino-3-(phenylthio)propanoic acid (Phenylalanine)
Uniqueness
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is unique due to its isotopic labeling, which allows for detailed studies that are not possible with non-labeled compounds. This makes it particularly valuable in research applications where tracking and understanding complex biochemical processes are essential.
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
152.09 g/mol |
IUPAC-Name |
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-WIAREEORSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


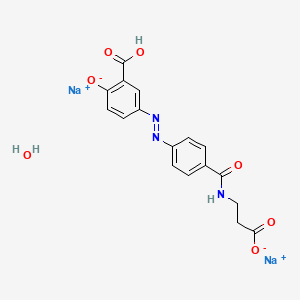
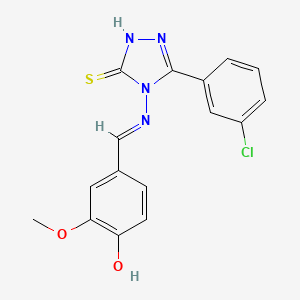


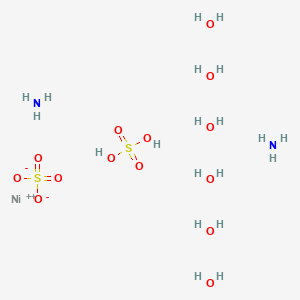
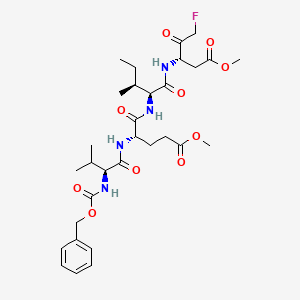

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
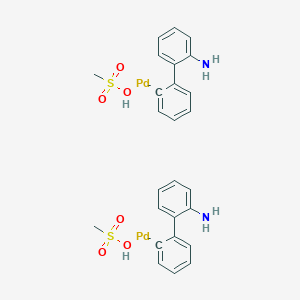
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
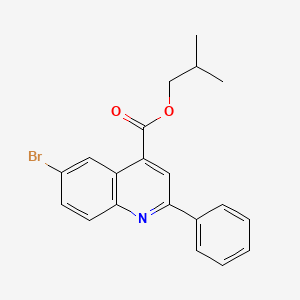
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
